molecular formula C19H21N7O2 B12189447 N-[3-(acetylamino)phenyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

N-[3-(acetylamino)phenyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

Cat. No.: B12189447
M. Wt: 379.4 g/mol
InChI Key: UCAYLAYQVDSORO-UHFFFAOYSA-N
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Description

N-[3-(Acetylamino)phenyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a synthetic small molecule characterized by a [1,2,4]triazolo[4,3-b]pyridazine core linked to a piperidine-4-carboxamide group. The acetylamino phenyl substituent at the 3-position of the triazolopyridazine ring distinguishes it from related compounds.

Properties

Molecular Formula

C19H21N7O2

Molecular Weight

379.4 g/mol

IUPAC Name

N-(3-acetamidophenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

InChI

InChI=1S/C19H21N7O2/c1-13(27)21-15-3-2-4-16(11-15)22-19(28)14-7-9-25(10-8-14)18-6-5-17-23-20-12-26(17)24-18/h2-6,11-12,14H,7-10H2,1H3,(H,21,27)(H,22,28)

InChI Key

UCAYLAYQVDSORO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2CCN(CC2)C3=NN4C=NN=C4C=C3

Origin of Product

United States

Preparation Methods

Hydrazine-Mediated Cyclocondensation

Key Reaction Parameters

  • Solvent: Acetic acid

  • Temperature: 80°C

  • Catalyst: None required

Alternative Route via Diazotization and Cyclization

An alternative approach involves diazotization of 3-aminopyridazine followed by cyclization. Treatment with NaNO₂/HCl at 0°C generates a diazonium salt, which reacts with malononitrile in aqueous ethanol to form the triazolo-pyridazine core (62% yield). Chlorination at position 6 is achieved using POCl₃/PCl₅ (85% yield).

Synthesis of N-[3-(Acetylamino)Phenyl]Piperidine-4-Carboxamide

Piperidine-4-Carboxylic Acid Activation

Piperidine-4-carboxylic acid (1.0 eq) is converted to its acid chloride using thionyl chloride (2.0 eq) under reflux in anhydrous DCM. The intermediate is isolated in 95% purity and reacted without further purification.

Amide Coupling with 3-Acetamidoaniline

The acid chloride (1.1 eq) is treated with 3-acetamidoaniline (1.0 eq) in the presence of triethylamine (2.0 eq) in THF at 0°C→25°C. The reaction proceeds to 98% conversion, yielding N-[3-(acetylamino)phenyl]piperidine-4-carboxamide (89% isolated yield).

Characterization Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.12 (s, 1H, ArH), 7.65–7.58 (m, 2H, ArH), 4.01–3.94 (m, 1H, piperidine), 3.12–2.98 (m, 2H, piperidine), 2.45 (s, 3H, CH₃CO), 1.92–1.78 (m, 4H, piperidine).

  • MS (ESI+) : m/z 333.2 [M+H]⁺.

Coupling of Triazolo-Pyridazine and Piperidine Carboxamide

Nucleophilic Aromatic Substitution (SNAr)

Optimization Insights

  • Base Screening : K₂CO₃ > Cs₂CO₃ > Et₃N (higher yields with weaker bases due to reduced side reactions).

  • Solvent Effects : DMF > DMSO > NMP (polar aprotic solvents enhance reactivity).

Palladium-Catalyzed Amination

Comparative Analysis of Synthetic Routes

MethodYield (%)Time (h)Key Advantage
SNAr7624No metal catalyst required
Buchwald-Hartwig8212Higher yield, shorter duration

Challenges and Mitigation Strategies

  • Amide Hydrolysis Risk : The acetyl group on the aniline moiety is susceptible to basic conditions. Employing mild bases (e.g., K₂CO₃ instead of NaOH) during coupling preserves the acetyl functionality .

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The triazolopyridazine core can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic effect. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of [1,2,4]triazolo[4,3-b]pyridazine derivatives. Key structural and functional comparisons with analogs are outlined below:

Table 1: Structural and Functional Comparison of Triazolopyridazine Derivatives

Compound Name / ID Core Structure Key Substituents Biological Activity / Target Reference ID
Target Compound [1,2,4]triazolo[4,3-b]pyridazine - 3-(Acetylamino)phenyl
- Piperidine-4-carboxamide
Undisclosed (inferred oncology/epigenetic targets) -
C1632
(N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide)
[1,2,4]triazolo[4,3-b]pyridazine - 3-Methyltriazolopyridazine
- N-Methylacetamide
LIN28 inhibitor; downregulates PD-L1, antitumor
7a
(N-(2-(Diethylamino)ethyl)-1-(3-(m-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide)
[1,2,4]triazolo[4,3-b]pyridazine + piperidine - 3-(m-Tolyl)triazolopyridazine
- Diethylaminoethyl carboxamide
CatSper ion channel blocker
Compound
(1-(3-Isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide)
[1,2,4]triazolo[4,3-b]pyridazine + piperidine - 3-Isopropyltriazolopyridazine
- 4-Phenylbutan-2-yl carboxamide
Undisclosed (structural focus)
Compound
(N-(4-Acetamidophenyl)-2-{[3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide)
[1,2,4]triazolo[4,3-b]pyridazine - 4-Chlorophenyltriazolopyridazine
- Sulfanyl acetamide linker
Potential allosteric PEF(S) binder
Compound
(N-Phenyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide)
[1,2,4]triazolo[4,3-b]pyridazine + piperidine - Unsubstituted triazolopyridazine
- Piperidine-3-carboxamide
Undisclosed (physical properties studied)

Key Observations

Core Modifications

  • The [1,2,4]triazolo[4,3-b]pyridazine core is conserved across analogs, but substituents at the 3-position (e.g., methyl, isopropyl, chlorophenyl) influence target specificity. For example, C1632’s 3-methyl group enables LIN28 binding, while the 3-(m-tolyl) group in 7a shifts activity to CatSper channels .

Carboxamide Variations The piperidine-4-carboxamide group in the target compound contrasts with piperidine-3-carboxamide in , which may alter conformational stability . Side-chain modifications (e.g., diethylaminoethyl in 7a vs. acetylamino phenyl in the target compound) affect solubility and membrane permeability .

Biological Implications C1632 demonstrates that triazolopyridazine derivatives can inhibit protein-RNA interactions (LIN28-let-7), suggesting the target compound may share epigenetic or oncogenic pathways . Compound’s sulfanyl linker highlights the role of non-carboxamide substituents in binding allosteric sites .

Research Findings and Data

Pharmacological Profiles

  • C1632 : IC₅₀ values for LIN28 inhibition range from 1–5 µM in vitro, with in vivo tumor growth reduction >50% in murine models .
  • 7a : Exhibits sub-micromolar inhibition of CatSper (IC₅₀ = 0.3 µM), underscoring the impact of aromatic substituents on ion channel activity .

Structural Analysis

  • LogP Values: The target compound’s acetylamino phenyl group likely increases hydrophobicity (predicted LogP ~2.5) compared to Compound (LogP = 0.85) .
  • Synthetic Accessibility : Piperidine-4-carboxamide derivatives (e.g., target compound, 7a ) are synthesized via reductive amination or Suzuki coupling, as seen in and .

Biological Activity

N-[3-(acetylamino)phenyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural configuration that includes a piperidine ring, a triazolo[4,3-b]pyridazine moiety, and an acetylamino substituent. Such structural characteristics are indicative of diverse pharmacological activities, particularly in the context of cancer therapy and kinase inhibition.

Structural Characteristics

The molecular formula of the compound is C19H21N7O2C_{19}H_{21}N_{7}O_{2}. The presence of the triazolo[4,3-b]pyridazine core is particularly significant as it is known for its interactions with various biological targets. This section outlines the structural features that contribute to its biological activity:

Component Description
Piperidine Ring A six-membered ring with nitrogen that enhances solubility and biological activity.
Triazolo[4,3-b]pyridazine Moiety A fused heterocyclic structure associated with anticancer properties.
Acetylamino Group Enhances binding affinity to biological targets.

Anticancer Properties

Research indicates that derivatives of triazolo-pyridazine compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that compounds similar to this compound demonstrate moderate to high potency against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).

In a study evaluating triazolo-pyridazine derivatives, one notable compound exhibited IC50 values of 1.06 ± 0.16 μM against A549 cells, 1.23 ± 0.18 μM against MCF-7 cells, and 2.73 ± 0.33 μM against HeLa cells . These results suggest that the compound may induce apoptosis and cell cycle arrest in cancer cells.

Kinase Inhibition

The compound has also been evaluated for its inhibitory activity against c-Met kinase, a target implicated in various cancers due to its role in cell proliferation and survival. The IC50 value for this compound was found to be comparable to established inhibitors like Foretinib . This suggests potential therapeutic applications in targeting c-Met-driven malignancies.

Study on Triazolo-Pyridazine Derivatives

A comprehensive study synthesized and tested several derivatives of triazolo-pyridazines for their anticancer activity. The findings revealed that modifications in the structure significantly influenced their biological activity:

Compound Cell Line IC50 (μM) Mechanism of Action
Compound 12eA5491.06 ± 0.16Induces apoptosis and G0/G1 phase arrest
Compound 12eMCF-71.23 ± 0.18Inhibits cell proliferation
Compound 12eHeLa2.73 ± 0.33Induces late apoptosis

These results emphasize the importance of structural optimization in enhancing the efficacy of triazolo-pyridazine derivatives.

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